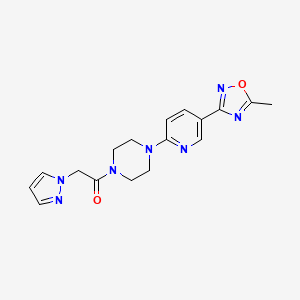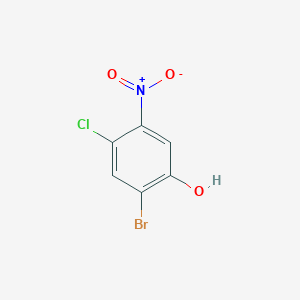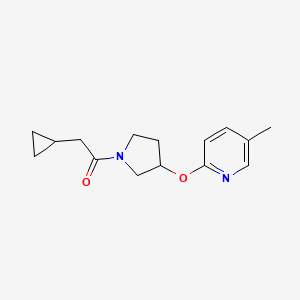
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains functional groups such as amide and dioxo groups. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrimidine rings would likely contribute to the compound’s aromaticity, while the amide and dioxo groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis or reduction reactions, while the thiophene ring might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the amide group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study by Sowmya et al. (2018) described a green approach for the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating their potential antibacterial and antifungal activities. This research highlights the importance of adopting environmentally friendly synthesis methods for compounds with potential therapeutic applications (Sowmya et al., 2018).
Organic Synthesis and Medicinal Chemistry
Gülten et al. (2019) emphasized the significance of tetrahydropyrimidine synthesis in organic chemistry, especially for pharmaceutical applications. The study discussed the synthesis of tetrahydropyrimidine-5-carboxamide derivatives through the Biginelli condensation reaction, showcasing their relevance in organic synthesis and medicinal chemistry (Gülten et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. The study found that some of these derivatives exhibit significant COX-2 inhibitory activity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Heterocyclic Compounds Synthesis
Fadda et al. (2013) focused on synthesizing new tetrahydropyrimidine-2-thione derivatives and their thiazolo and benzothiazepine derivatives, showcasing the versatility of these compounds in creating a variety of biologically active molecules. This research underlines the importance of heterocyclic compounds in drug design and development (Fadda et al., 2013).
Polymer Chemistry Applications
Spiliopoulos et al. (1998) explored the synthesis of rigid-rod polyamides and polyimides derived from specific diamino compounds, contributing to the field of polymer chemistry. These polymers exhibited excellent thermooxidative stability, highlighting their potential applications in materials science (Spiliopoulos et al., 1998).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3,3-diphenylpropylamine followed by the addition of a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "3,3-diphenylpropylamine", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling agent such as EDC or DCC to form an amide intermediate.", "Step 2: Addition of a carboxylic acid derivative such as ethyl chloroformate or benzoyl chloride to the amide intermediate to form the final product, N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS RN |
1396785-08-2 |
Product Name |
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Molecular Formula |
C25H23N3O3S |
Molecular Weight |
445.54 |
IUPAC Name |
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c29-23(22-16-27-25(31)28(24(22)30)17-20-12-7-15-32-20)26-14-13-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15-16,21H,13-14,17H2,(H,26,29)(H,27,31) |
InChI Key |
XPJAIKFTDUJKQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)
![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)
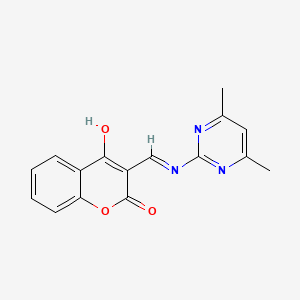
![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)


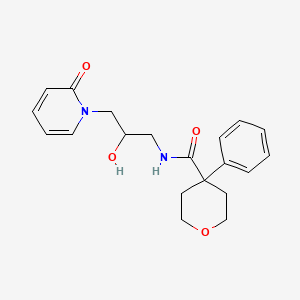
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
